N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
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Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has shown potential biological activity due to its ability to interact with specific biomolecules in the human body.
Synthesis Analysis
The synthesis of this compound involves a multi-step process. The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule.Molecular Structure Analysis
The molecular formula of this compound is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Chemical Reactions Analysis
The compound has shown excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli with MIC 10 μg/ mL due to the presence of a p-nitro group .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is a derivative of cyanoacetamide, which is a privileged structure and one of the most important precursors for heterocyclic synthesis . It is extensively used as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmaceutical Applications
The compound is used in the formation of biologically active compounds . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Materials Science
The unique structure of this compound offers potential applications in various fields, including materials science. It can be used in the development of new materials with unique properties.
Organic Synthesis
This compound is a versatile material used in scientific research, particularly in organic synthesis. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.
Anticancer Activity
Some derivatives of this compound have been synthesized and evaluated for their anticancer activity . This suggests potential applications in the development of new anticancer drugs.
Inhibition of 5-LOX
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This enzyme is involved in inflammatory responses, and inhibitors can be used in the treatment of diseases such as asthma and arthritis.
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-6-9-8-2-1-3-11(8)19-13(9)15-12(16)10-7-17-4-5-18-10/h7H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKAAMXDJLNHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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